molecular formula C16H16N6O3S2 B2835351 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide CAS No. 838814-99-6

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2835351
CAS No.: 838814-99-6
M. Wt: 404.46
InChI Key: CWIUCBGMWFKOMT-UHFFFAOYSA-N
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Description

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O3S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A key area of research for derivatives similar to 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide involves their synthesis and evaluation as potential antimicrobial agents. The synthesis of various derivatives has been pursued to explore their antimicrobial efficacy. For instance, compounds incorporating the sulfamoyl moiety have been synthesized and shown to exhibit promising antimicrobial activities against a range of bacterial and fungal strains. The antimicrobial evaluation of these compounds reveals their potential as therapeutic agents in combating microbial infections (Gouda, Berghot, Shoeib, & Khalil, 2010).

Glutaminase Inhibition

Another significant application involves the development of compounds as glutaminase inhibitors. Derivatives have been designed, synthesized, and pharmacologically evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment. These compounds have been tested in vitro and in mouse xenograft models, showing their efficacy in attenuating the growth of certain cancer cells, pointing to the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).

Antitumor Activity

Research into the antitumor properties of compounds structurally related to this compound has led to the discovery of novel derivatives with significant antitumor activities. These compounds have been synthesized and evaluated against various cancer cell lines, with some showing better efficacy than established chemotherapy drugs. This highlights the potential of these derivatives in the development of new anticancer therapies (Alqasoumi et al., 2009).

Cytotoxic Activity

The cytotoxic activities of novel sulfonamide derivatives have also been explored, with compounds exhibiting potent cytotoxic effects against breast and colon cancer cell lines. Such studies are crucial in identifying new compounds that could lead to effective cancer treatments, showcasing the versatility of these derivatives in medical research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Properties

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-11-2-6-13(7-3-11)22-16(19-20-21-22)26-10-15(23)18-12-4-8-14(9-5-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUCBGMWFKOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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